molecular formula C9H21N3 B1212739 Octylguanidine CAS No. 3038-42-4

Octylguanidine

Cat. No.: B1212739
CAS No.: 3038-42-4
M. Wt: 171.28 g/mol
InChI Key: XPYXSZDENRDLKD-UHFFFAOYSA-N
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Description

Octylguanidine (C₉H₂₁N₃) is an alkylguanidine derivative comprising an eight-carbon alkyl chain (octyl group) linked to a guanidine moiety. It is notable for its interactions with biological systems, particularly mitochondrial functions, ion transport, and enzyme inhibition. Studies demonstrate its role as a potent inhibitor of plasma membrane ATPase and mitochondrial oxidative phosphorylation in plant roots , as well as its ability to modulate endplate channel currents (EPCs) in neuromuscular junctions . Additionally, this compound exhibits protective effects against mercury-induced renal dysfunction and reperfusion damage in hyperthyroid rat hearts .

Properties

CAS No.

3038-42-4

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2-octylguanidine

InChI

InChI=1S/C9H21N3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H4,10,11,12)

InChI Key

XPYXSZDENRDLKD-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C(N)N

Canonical SMILES

CCCCCCCCN=C(N)N

Other CAS No.

3038-42-4

Related CAS

21409-35-8 (sulfate[2:1])

Synonyms

octylguanidine
octylguanidine sulfate
octylguanidine sulfate (2:1)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Alkylguanidine Compounds

Inhibitory Potency on Enzymatic Activity

The inhibitory effects of alkylguanidines on mitochondrial ATPase and oxidative phosphorylation increase with alkyl chain length. Octylguanidine (C8) is the most potent inhibitor among tested derivatives:

Compound Mitochondrial ATPase (IC₅₀, μM) Oxidative Phosphorylation (IC₅₀, μM) Plasma Membrane ATPase (IC₅₀, μM)
Methylguanidine (C1) >500 Slight stimulation >500
Ethylguanidine (C2) >500 Slight stimulation >500
This compound (C8) 50 100 275

Data derived from oat root studies .

Longer alkyl chains enhance lipid solubility, facilitating membrane penetration and binding to hydrophobic enzyme domains. For example, this compound inhibits plasma membrane ATPase only after Triton X-100 pretreatment disrupts membrane integrity, suggesting its action depends on accessibility to intracellular targets . In contrast, shorter-chain derivatives (C1–C3) minimally affect these enzymes .

Effects on Ion Channels

Alkylguanidines exhibit voltage-dependent blocking of endplate channels (EPCs), with mechanisms varying by chain length:

Compound Inward EPC Decay Outward EPC Decay Mechanism Similarity
Methylguanidine (C1) Accelerated Prolonged Amantadine
Amylguanidine (C5) Biphasic decay Prolonged QX-222, procaine
This compound (C8) Accelerated Accelerated Pseudo-first-order reaction

This compound uniquely accelerates both inward and outward EPC decay, distinct from shorter-chain derivatives. This suggests a higher affinity for open-channel states or deeper binding within the channel pore due to its extended hydrophobic tail .

Mitochondrial Interactions

This compound specifically inhibits histone-induced mitochondrial respiration, unlike oligomycin or aurovertin. For example:

  • Histone f2a stimulates oxygen consumption in liver mitochondria, which this compound inhibits by >80% .
  • Oligomycin-inhibited respiration is partially restored by histones, but this compound-induced inhibition remains irreversible .

This specificity implies this compound targets energy transfer intermediates distinct from those affected by other inhibitors.

Therapeutic Potential

This compound demonstrates unique protective effects:

  • Renal Protection : Mitigates mercury-induced mitochondrial damage and renal dysfunction by restoring ATP synthesis and reducing oxidative stress .
  • Cardioprotection : Reduces reperfusion injury in hyperthyroid rat hearts by preserving mitochondrial integrity .

Mechanistic Insights and Controversies

Early studies by Hollunger suggested methylguanidine was less potent than guanidine in inhibiting mitochondrial respiration . However, Pressman later demonstrated that monosubstituted alkylguanidines gain potency with increasing chain length, reconciling discrepancies through improved membrane permeability . This compound’s dual role as both an enzyme inhibitor and ion channel modulator underscores its multifunctional nature, likely stemming from its balanced hydrophobicity and charge distribution.

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